molecular formula C17H29NO4S B12105757 (S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

Cat. No.: B12105757
M. Wt: 343.5 g/mol
InChI Key: AQLSUPYXLHXAKQ-UHFFFAOYSA-N
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Description

(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methanesulfonate is a complex organic compound with a unique structure that combines a piperidine ring with an ethanol group and a bicyclic heptane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethanol group. The final step involves the attachment of the bicyclic heptane derivative through a methanesulfonate linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The ketone group in the bicyclic heptane derivative can be reduced to form an alcohol.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield (S)-2-(Piperidin-2-yl)acetaldehyde or (S)-2-(Piperidin-2-yl)acetic acid.

Scientific Research Applications

(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the bicyclic heptane derivative can modulate the activity of these targets. The methanesulfonate group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Piperidin-2-yl)ethanol: Lacks the bicyclic heptane derivative.

    (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate: Lacks the piperidine ring.

Uniqueness

The combination of the piperidine ring, ethanol group, and bicyclic heptane derivative in (S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methanesulfonate makes it unique

Properties

IUPAC Name

2-piperidin-2-ylethyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4S/c1-16(2)13-6-8-17(16,15(19)11-13)12-23(20,21)22-10-7-14-5-3-4-9-18-14/h13-14,18H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLSUPYXLHXAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OCCC3CCCCN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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